Physicochemical properties of trans-4-Boc-amino-1-benzylpyrrolidine-3-carboxylic acid
Physicochemical properties of trans-4-Boc-amino-1-benzylpyrrolidine-3-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of trans-4-Boc-amino-1-benzylpyrrolidine-3-carboxylic acid
Introduction
In the landscape of modern drug discovery, the design and synthesis of novel molecular entities with precisely tuned properties are paramount. The pyrrolidine ring is a privileged scaffold, a core component in numerous natural products and FDA-approved pharmaceuticals, valued for its conformational rigidity and stereochemical complexity.[1] trans-4-Boc-amino-1-benzylpyrrolidine-3-carboxylic acid (CAS: 628725-28-0) is a key chiral building block that embodies this principle.[2][3] Its structure, featuring a trans-substituted pyrrolidine core, a benzyl group on the ring nitrogen, and orthogonally protected amino and carboxylic acid functionalities, offers significant synthetic versatility for creating complex molecular architectures.[4][5]
This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound. For researchers, medicinal chemists, and drug development professionals, a deep understanding of these characteristics—solubility, acidity, lipophilicity, and spectral identity—is not merely academic. These properties govern a molecule's behavior from the synthesis flask to its ultimate biological target, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[6][7] While specific experimental data for this exact molecule is not extensively published, this guide synthesizes data from analogous structures, outlines robust protocols for experimental determination, and provides expert insights into the interpretation of these critical parameters.
Chemical and Physical Properties
A summary of the fundamental chemical and physical identifiers for trans-4-Boc-amino-1-benzylpyrrolidine-3-carboxylic acid is provided below. These properties form the foundational data for any experimental work.
| Property | Value | Source |
| IUPAC Name | (3R,4S)-1-benzyl-4-[(tert-butoxycarbonyl)amino]-3-pyrrolidinecarboxylic acid | [8] |
| CAS Number | 628725-28-0 | [2][3] |
| Molecular Formula | C₁₇H₂₄N₂O₄ | [2][3] |
| Molecular Weight | 320.38 g/mol | [3] |
| Physical Form | Solid | [3] |
| Melting Point | Not experimentally determined. | |
| Boiling Point | Not experimentally determined. | |
| Predicted logP | 1.89 ± 0.65 (ChemAxon) |
Solubility Profile
The solubility of a compound is a critical factor influencing its utility in both synthetic reactions and its bioavailability in biological systems.[6] The structure of trans-4-Boc-amino-1-benzylpyrrolidine-3-carboxylic acid contains both polar (carboxylic acid, carbamate) and non-polar (benzyl group, Boc group) moieties, suggesting a nuanced solubility profile. It is expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF, and have limited solubility in water and non-polar solvents like hexanes.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound in various solvents.[6]
Objective: To quantify the solubility of the title compound in a range of pharmaceutically relevant solvents at a controlled temperature.
Methodology:
-
Preparation of Solutions: Add an excess amount of the solid compound to individual vials containing a known volume (e.g., 1 mL) of each selected solvent (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, acetonitrile, DMSO). The visible presence of undissolved solid is essential.
-
Equilibration: Seal the vials securely and place them in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to sediment. For complete separation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).
-
Sample Analysis: Carefully withdraw a precise aliquot of the clear supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter (e.g., PVDF or PTFE, chosen for solvent compatibility).
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase to a concentration that falls within the linear dynamic range of a pre-validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Prepare a calibration curve using standard solutions of the compound of known concentrations. Use the linear regression equation from the calibration curve to calculate the concentration in the diluted sample, and then back-calculate to determine the solubility in the original solvent (e.g., in mg/mL or µM).
Caption: Workflow for Shake-Flask Solubility Determination.
Acid-Base Properties (pKa)
The pKa, or acid dissociation constant, is a critical parameter that dictates the ionization state of a molecule at a given pH. The title compound is amphoteric, possessing both a carboxylic acid group (acidic) and a tertiary amine within the pyrrolidine ring (basic).
-
Carboxylic Acid (pKa₁): Expected to be in the range of pKa 4-5, typical for carboxylic acids.
-
Tertiary Amine (pKa₂): The pKa of the protonated tertiary amine is expected to be in the range of 9-10.
Determining these values is crucial for predicting solubility, membrane permeability, and receptor binding interactions.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa values of ionizable compounds.[8][9]
Objective: To determine the pKa values of the carboxylic acid and the tertiary amine functionalities.
Methodology:
-
System Calibration: Calibrate a pH meter using at least three standard pH buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate measurements across the titration range.[8]
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent system (e.g., water, or a co-solvent system like methanol/water if aqueous solubility is low) to a known concentration (e.g., 1-5 mM). Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[9]
-
Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Purge the solution with nitrogen gas to remove dissolved CO₂. Immerse the calibrated pH electrode and a titrant delivery burette into the solution.
-
Acidic Titration (for pKa₁): Acidify the sample solution to ~pH 2 with a standardized HCl solution. Titrate the solution by adding small, precise increments of a standardized NaOH solution (e.g., 0.1 M).[9]
-
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration until ~pH 12.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is found at the midpoint of the buffer region on the titration curve.[8] The first inflection point corresponds to the titration of the carboxylic acid, and the second corresponds to the titration of the protonated tertiary amine.
Caption: Workflow for Potentiometric pKa Determination.
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, is a cornerstone of medicinal chemistry. It profoundly influences a drug's permeability, metabolic stability, and target affinity.
Experimental Protocol: logP Determination by Reverse-Phase HPLC (RP-HPLC)
The RP-HPLC method offers a rapid and reliable alternative to the shake-flask method for determining logP, requiring minimal sample.[10] The method is based on the linear correlation between the logarithm of a compound's retention factor (log k) and its known logP value.
Objective: To estimate the logP of the title compound by correlating its retention time with those of known standards.
Methodology:
-
Select Reference Compounds: Choose a set of 5-10 commercially available compounds with well-documented logP values that bracket the expected logP of the analyte. These standards should ideally have some structural similarity.
-
Chromatographic Conditions:
-
Column: C18 analytical column.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile).
-
Detection: UV detector set to an appropriate wavelength.
-
-
Generate Standard Curve: Inject the mixture of reference compounds and record their retention times (t_R). Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculate Retention Factor (k): For each standard, calculate the retention factor using the formula: k = (t_R - t_0) / t_0.
-
Plot and Calibrate: Plot the known logP values of the standards (y-axis) against their calculated log k values (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² > 0.95 is desirable.[10]
-
Analyze Test Compound: Inject the title compound under the identical chromatographic conditions to obtain its retention time and calculate its log k value.
-
Determine logP: Substitute the calculated log k value for the title compound into the linear regression equation to determine its experimental logP.
Caption: Workflow for logP Determination by RP-HPLC.
Spectroscopic Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.[11]
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is expected to readily ionize the molecule in both positive and negative modes.
-
Positive Mode [M+H]⁺: The protonated molecule would be observed at m/z 321.18.
-
Negative Mode [M-H]⁻: The deprotonated molecule would be observed at m/z 319.17.
-
Fragmentation: A hallmark of Boc-protected amines is the characteristic fragmentation pattern in tandem MS (MS/MS). The most prominent losses are isobutylene (56 Da) and/or the entire Boc group (100 Da) upon collision-induced dissociation (CID).[7][12] For example, fragmentation of the [M+H]⁺ ion would likely yield significant fragments at m/z 265 ([M+H - C₄H₈]⁺) and m/z 221 ([M+H - C₅H₈O₂]⁺).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework. Based on data for structurally similar compounds, the following characteristic signals are expected (in CDCl₃ or DMSO-d₆):[13]
-
¹H NMR:
-
Aromatic Protons: A multiplet between δ 7.2-7.4 ppm corresponding to the five protons of the benzyl group.
-
Benzyl CH₂: A singlet or AB quartet around δ 3.6-4.1 ppm for the benzylic protons.
-
Pyrrolidine Ring Protons: A series of complex multiplets between δ 2.0-4.0 ppm.
-
Boc Group: A sharp singlet at ~δ 1.4 ppm integrating to nine protons for the tert-butyl group.
-
NH Proton: A broad singlet or doublet, with its chemical shift being solvent and concentration-dependent.
-
COOH Proton: A very broad singlet at high chemical shift (>10 ppm), often not observed depending on the solvent.
-
-
¹³C NMR:
-
Carbonyl Carbons: Signals around δ 170-175 ppm for the carboxylic acid and ~δ 155 ppm for the Boc carbamate.
-
Aromatic Carbons: Signals between δ 125-140 ppm.
-
Boc Quaternary Carbon: A signal around δ 80 ppm.
-
Boc Methyl Carbons: A signal around δ 28 ppm.
-
Benzyl CH₂ and Pyrrolidine Carbons: Signals in the δ 40-65 ppm range.
-
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule.
-
O-H Stretch: A very broad band from ~3300-2500 cm⁻¹ characteristic of the carboxylic acid O-H.
-
N-H Stretch: A moderate band around 3350-3400 cm⁻¹ from the carbamate N-H.
-
C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
-
C=O Stretches: Two strong, distinct carbonyl absorption bands are expected: one around 1700-1725 cm⁻¹ for the carboxylic acid C=O and another around 1680-1700 cm⁻¹ for the Boc carbamate C=O.[14]
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, data for similar N-Boc protected amino acids suggest standard laboratory precautions should be taken.
-
Hazard Classification: May cause skin, eye, and respiratory tract irritation.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
trans-4-Boc-amino-1-benzylpyrrolidine-3-carboxylic acid is a synthetically valuable building block whose utility is deeply rooted in its physicochemical properties. This guide has provided a framework for understanding and, critically, for experimentally determining its solubility, pKa, and lipophilicity. The outlined protocols and predictive insights serve as a robust starting point for any research campaign utilizing this versatile compound, enabling scientists to make informed decisions that accelerate the drug discovery and development process.
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- Life Chemicals. (2020). C-Substituted Pyrrolidines from Life Chemicals Inspiring Your Drug Discovery Endeavour!.
- Tetrahedron Science. (n.d.). Trans-4-boc-amino-1-benzylpyrrolidine-3-carboxylic acid.
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- Sigma-Aldrich. (n.d.). trans-racemic-1-Benzyl-4-tert-butoxycarbonylamino-pyrrolidine-3-carboxylic acid AldrichCPR 628725-28-0.
- University of Wisconsin–Madison. (2003). Asymmetric Synthesis of a New Helix-Forming β-Amino Acid.
- Chem-Impex. (n.d.). Boc-(+/-)-trans-4-phenylpyrrolidine-3-carboxylic acid.
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